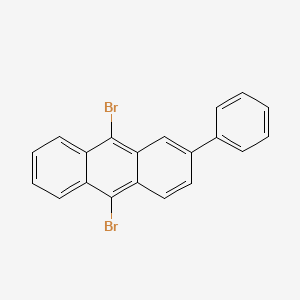

9,10-Dibromo-2-phenylanthracene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Anthracene (B1667546), a PAH with three linearly fused benzene (B151609) rings, is a fundamental structure in this family. wikipedia.orgnumberanalytics.com PAHs like anthracene are typically uncharged, non-polar, and planar molecules. wikipedia.org The extensive π-electron systems in PAHs give rise to unique electronic and photophysical properties, such as fluorescence, which makes them attractive for various applications. algoreducation.com Anthracene, for instance, exhibits a characteristic blue fluorescence under ultraviolet light. wikipedia.org The reactivity of anthracene is concentrated at the 9 and 10 positions, making these sites prime for chemical modification. numberanalytics.com

Strategic Importance of Anthracene Derivatives in Material Science Research

The inherent properties of the anthracene core, such as its strong fluorescence and charge-transport capabilities, have made its derivatives highly sought-after in materials science. algoreducation.comresearchgate.netbeilstein-journals.org These derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes, and solar cells. researchgate.netbeilstein-journals.org By chemically modifying the anthracene backbone, researchers can fine-tune the electronic and optical properties of the resulting materials. nih.gov For example, the introduction of different substituents can alter the color of light emission in OLEDs or enhance the charge mobility in OFETs. beilstein-journals.orgnih.gov The ability to tailor these properties through synthetic chemistry underscores the strategic importance of anthracene derivatives in creating new and efficient organic electronic devices. beilstein-journals.org

Role of 9,10-Dibromo-2-phenylanthracene as a Key Synthetic Intermediate

This compound serves as a crucial synthetic intermediate due to the strategic placement of its functional groups. The two bromine atoms at the highly reactive 9 and 10 positions of the anthracene core are excellent leaving groups in various cross-coupling reactions. This allows for the facile introduction of a wide array of other functional groups, enabling the construction of more complex and tailored molecular architectures.

The phenyl group at the 2-position further modifies the electronic properties and solubility of the molecule. The presence of these distinct functionalization points on the anthracene scaffold provides chemists with a powerful tool to design and synthesize novel organic materials with specific, desired characteristics for advanced applications. For instance, it can be a precursor in the synthesis of blue-light-emitting materials for OLEDs and other electroluminescent devices. wikipedia.org

Overview of Research Trajectories for 9,10-Disubstituted Anthracenes

Research on 9,10-disubstituted anthracenes is a vibrant and rapidly evolving field. A significant focus of this research is on the development of materials for organic electronics. semanticscholar.org Scientists are exploring how different substituents at the 9 and 10 positions influence the photophysical and electrochemical properties of the anthracene core. rsc.orgresearchgate.net This includes investigating the effects on fluorescence quantum yields, emission wavelengths, and charge carrier mobilities. semanticscholar.orgmdpi.com

A major area of application for these materials is in OLED technology, where 9,10-disubstituted anthracenes are widely used as blue-light emitters and host materials. beilstein-journals.orgrsc.org Furthermore, research is being conducted on their use as photosensitizers and in triplet-triplet annihilation upconversion systems. rsc.org The ability to systematically modify the structure of 9,10-disubstituted anthracenes allows for the creation of extensive libraries of compounds, each with unique properties, paving the way for the discovery of new materials with enhanced performance in a variety of optoelectronic applications. semanticscholar.org

Interactive Data Table: Properties of Anthracene

| Property | Value |

| Chemical Formula | C₁₄H₁₀ |

| Molar Mass | 178.234 g·mol⁻¹ |

| Appearance | Colorless solid |

| Melting Point | 216 °C (421 °F; 489 K) |

| Boiling Point | 341.3 °C (646.3 °F; 614.5 K) |

| Solubility in water | 0.044 mg/L at 25 °C |

| Fluorescence | Blue (400–500 nm peak) under UV radiation |

Structure

3D Structure

Properties

IUPAC Name |

9,10-dibromo-2-phenylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYBLHYEVCYGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches to the Synthesis of 9,10 Dibromo 2 Phenylanthracene and Its Advanced Derivatives

Precursor Synthesis and Regioselective Functionalization

The initial challenge in the synthesis of the target compound is the regioselective introduction of a phenyl group at the C-2 position of the anthracene (B1667546) scaffold. Direct functionalization of anthracene is complicated by the high reactivity of the C-9 and C-10 positions. Therefore, an effective strategy often begins with a precursor that facilitates substitution on one of the outer rings.

Synthesis of 2-Phenylanthracene (B159574) from Anthracene Precursors

A common and effective route to 2-phenylanthracene involves the use of a pre-functionalized intermediate, such as 2-bromoanthracene (B1280076). chemicalbook.comcymitquimica.com This key intermediate can be prepared from anthracene-derived precursors like anthraquinone (B42736). The synthesis can be conceptualized in the following stages:

From Anthraquinone to 2-Bromoanthraquinone (B1267325): Anthraquinone, which can be produced by the oxidation of anthracene, serves as a stable starting point. The deactivating nature of the quinone carbonyls allows for electrophilic substitution on the outer rings. Bromination of 2-nitroanthraquinone (B1658324), followed by removal of the nitro group, or direct bromination under specific conditions can yield 2-bromoanthraquinone. chemicalbook.com For instance, reacting 2-nitroanthraquinone with elemental bromine in a nitrobenzene (B124822) solvent at high temperatures can produce 2-bromoanthraquinone in high yield and purity. chemicalbook.com

Reduction to 2-Bromoanthracene: The resulting 2-bromoanthraquinone can then be reduced to form 2-bromoanthracene. One documented method involves a two-stage process starting with the reduction of 2-bromoanthracene-9,10-dione using potassium borohydride, followed by treatment with aluminum chloride to yield 2-bromoanthracene. chemicalbook.com

Palladium-Catalyzed Phenylation: With the 2-bromoanthracene precursor in hand, the phenyl group can be introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. udel.edu This reaction couples 2-bromoanthracene with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate (B1210297) with triphenylphosphine (B44618) as a ligand, and a base like sodium carbonate. udel.eduresearchgate.net This method is highly efficient for forming the crucial C-C bond at the C-2 position, leading to the formation of 2-phenylanthracene.

Bromination Strategies for C-9 and C-10 Positions

Once 2-phenylanthracene is synthesized, the next step is the selective dibromination of the central ring at the C-9 and C-10 positions. These positions are the most electron-rich and sterically accessible sites in the anthracene core, making them highly susceptible to electrophilic attack.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. cymitquimica.com It serves as a reliable source of electrophilic bromine and is often preferred over liquid bromine due to its solid nature and ability to provide a low, steady concentration of Br₂ in the reaction mixture, which can enhance selectivity and minimize side reactions.

For the bromination of electron-rich aromatic compounds like 2-phenylanthracene, NBS can be used in a suitable solvent, often with a radical initiator or under photochemical conditions to facilitate the reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom from NBS attacks the electron-rich 9 and 10 positions of the anthracene core. The presence of the phenyl group at the C-2 position can further activate the ring system towards this substitution.

Achieving high-yield, selective dibromination at the C-9 and C-10 positions without over-bromination or side reactions requires careful optimization of the reaction conditions. Key parameters that are typically controlled include the choice of brominating agent, solvent, temperature, and reaction time.

A standard procedure for the dibromination of an anthracene core involves dissolving the substrate in a solvent like carbon tetrachloride and adding a stoichiometric amount of bromine. jksus.org To ensure complete dibromination, a slight excess of the brominating agent (e.g., two equivalents of NBS or Br₂) is often used. The reaction can be initiated in the cold and then gently heated to ensure it proceeds to completion. jksus.org Vigorous stirring is crucial, especially in heterogeneous reactions, to prevent the starting material from being coated by the less soluble product. jksus.org Upon completion, the crude 9,10-dibromo-2-phenylanthracene product often precipitates from the solution and can be collected by filtration and purified through recrystallization to obtain a product of high purity.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

This compound serves as an excellent scaffold for building more complex, functional molecules. The two bromine atoms at the central ring are ideal handles for introducing a wide variety of substituents using palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocols for Arylation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures. udel.edu In the context of derivatizing this compound, this reaction is employed to replace the bromine atoms with various aryl groups, leading to the synthesis of 9,10-diaryl-2-phenylanthracene derivatives. These advanced derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). ossila.com

The general protocol involves reacting this compound with two or more equivalents of an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net A variety of palladium sources can be used, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a common choice. nih.gov More advanced systems may use palladacycles, which can offer higher stability and efficiency. beilstein-journals.org The choice of base, typically an aqueous solution of sodium carbonate or potassium carbonate, and solvent, often a mixture like THF and water, is crucial for the catalytic cycle's efficiency. The reaction is usually heated to ensure a reasonable reaction rate. beilstein-journals.org

Researchers have successfully employed this methodology to synthesize a library of 9,10-diarylanthracene derivatives by varying the arylboronic acid, demonstrating the robustness and wide applicability of this approach for creating advanced materials. nih.govbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling for the Arylation of 9,10-Dibromoanthracene (B139309) Scaffolds This table presents data for the derivatization of the related 9,10-dibromoanthracene parent structure, illustrating the conditions and scope of the Suzuki-Miyaura reaction for this class of compounds.

Click to view interactive data table

| Aryl Boronic Acid Used | Palladium Catalyst | Base | Solvent System | Product | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF / Toluene / Water | 9,10-Diphenylanthracene (B110198) | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF / Toluene / Water | 9,10-Di(p-tolyl)anthracene | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF / Toluene / Water | 9,10-Bis(4-methoxyphenyl)anthracene (B1583249) | nih.gov |

| Benzofuran-2-boronic acid | Palladacycle IA | K₂CO₃ | THF / Water | 9-Bromo-10-(benzofuran-2-yl)anthracene | beilstein-journals.org |

| 4-(Naphthalen-2-yl)phenylboronic acid | Palladacycle IA | K₂CO₃ | THF / Water | 9-Bromo-10-(4-(naphthalen-2-yl)phenyl)anthracene | beilstein-journals.org |

Stille Cross-Coupling Procedures for Thiophene (B33073) Integration

The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons. It is frequently employed to integrate thiophene moieties into aromatic systems like dibromoanthracenes. This reaction typically involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. libretexts.orgnih.gov

The synthesis of thiophene-substituted anthracenes can be achieved by reacting a dibromoanthracene derivative with an appropriate thiophenestannane, such as tributyl(thiophen-2-yl)stannane. juniperpublishers.com The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. libretexts.org The general mechanism proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille coupling is noted for its tolerance of a wide array of functional groups, including esters, nitriles, ketones, and aldehydes, which makes it suitable for complex, late-stage functionalization. nih.gov For instance, N,N-diaryl-substituted 2-aminothiophenes have been successfully coupled with various bromobenzenes and 2-bromothiophenes via their corresponding stannylated intermediates. researchgate.net This demonstrates the reaction's utility in creating highly functionalized oligomers and advanced materials. researchgate.net

A variety of palladium catalysts have been developed for this purpose, including Pd(PPh₃)₄, Pd(dba)₂, and PdCl₂(PPh₃)₂. nih.govjuniperpublishers.com The choice of catalyst, solvent, and temperature can be optimized to achieve high yields and selectivity. juniperpublishers.com

Optimization of Catalyst Systems and Ligands for Enhanced Yields

The efficiency and scope of cross-coupling reactions, including the Stille reaction, are highly dependent on the catalyst system, which comprises the palladium source and supporting ligands. The development of more active catalysts based on electron-rich phosphine (B1218219) ligands has been a significant advancement, enabling the use of less reactive electrophiles like aryl chlorides and bromides. nih.gov

Catalyst and Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Biarylphosphine ligands, such as XPhos, have proven effective. A catalyst system of Pd(OAc)₂ with XPhos, in the presence of a base like cesium fluoride (B91410) (CsF) in a solvent like t-BuOH, has been successfully used for the Stille cross-coupling of aryl sulfonates with aryl- and heteroarylstannanes, including thiophenylstannanes. nih.gov Another specialized ligand, an alkyldiaminophosphane, has been shown to expand the scope of the Stille reaction for coupling alkyl halides. nih.gov

Role of Additives: Reaction conditions can be further optimized through the use of additives. The introduction of copper salts, such as CuI, can accelerate the rate of transmetalation, a key step in the Stille cycle, thereby improving reaction yields and efficiency. nih.govmdpi.com The use of specific bases and solvents is also crucial; for example, K₂CO₃ in a protic solvent like ethanol (B145695) has been shown to enhance the efficiency of photocatalytic Stille reactions. mdpi.com

Innovative Catalyst Systems: To address environmental concerns, catalyst systems that can operate in greener solvents have been developed. A notable example is the palladium-phosphinous acid catalyst, [(t-Bu)₂P(OH)]₂PdCl₂, which facilitates Stille coupling reactions in water, eliminating the need for organic cosolvents and allowing for high yields of biaryl products. scilit.com

| Catalyst/Precursor | Ligand | Additive/Base | Substrates | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | CsF | Aryl Mesylates/Tosylates and Thiophenylstannanes | Effective for coupling less reactive aryl sulfonates. | nih.gov |

| [(t-Bu)₂P(OH)]₂PdCl₂ | (t-Bu)₂P(OH) (part of complex) | - | Aryl Chlorides/Bromides | Allows reaction to proceed in water, improving green credentials. | scilit.com |

| Pd(0) complexes | - | CuCl, KF | Secondary Alkyl Azastannatranes and Aryl Halides | CuCl additive enhances reaction efficiency. | nih.gov |

| Pd(dba)₂ | - | - | Aryl Halides and Thiophenestannane | Commonly used catalyst for thiophene integration. | juniperpublishers.com |

Alternative Synthetic Pathways for Anthracene Frameworks

Beyond cross-coupling reactions on a pre-existing ring, the fundamental construction of the anthracene core is a key challenge in organic synthesis. Strategies often involve the cyclization of precursors or the chemical modification of related polycyclic structures like anthraquinones.

Strategies Involving Anthraquinone Reduction

One of the most direct methods to access the anthracene framework is through the reduction of a corresponding 9,10-anthraquinone. Anthraquinones are often more stable and synthetically accessible precursors. beilstein-journals.orgresearchgate.net The two ketone groups at the 9 and 10 positions can be reduced to form the fully aromatic anthracene system.

Several reducing agents can accomplish this transformation. Lithium aluminum hydride (LAH) is a powerful agent used to reduce substituted anthraquinones to their corresponding anthracenes, often achieving very high yields of 81–90%. beilstein-journals.org Alternative and milder conditions involve the use of zinc powder with either pyridine (B92270) or sodium hydroxide, which also effectively reduces the quinone moiety. researchgate.net In multistep syntheses, the anthraquinone can serve as a masked form of the anthracene, protected from undesired reactions until a late-stage reduction step unmasks the final aromatic core. nih.gov

| Reducing Agent | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LAH) | Anhydrous ether or THF | Very Good (81-90%) | beilstein-journals.org |

| Zinc / Pyridine | Reflux | Effective | researchgate.net |

| Zinc / NaOH | Aqueous or alcoholic solution | Effective | researchgate.net |

Intramolecular Cyclization and Friedel-Crafts Approaches

Intramolecular cyclization reactions are a cornerstone of polycyclic aromatic hydrocarbon synthesis, allowing for the formation of the fused ring system from a single precursor molecule. Friedel-Crafts reactions are particularly prominent in this area. beilstein-journals.orgmasterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Intramolecular Friedel-Crafts acylation can be used to form one of the rings of the anthraquinone system, which is then reduced as described previously. beilstein-journals.orgmasterorganicchemistry.com For example, a precursor containing a phenyl ring and a tethered acyl chloride can cyclize in the presence of a Lewis acid. masterorganicchemistry.com A classic reagent for promoting such cyclizations is polyphosphoric acid (PPA). masterorganicchemistry.com Similarly, intramolecular Friedel-Crafts alkylation can form the anthracene skeleton, with six-membered rings being the most favored ring size to close. masterorganicchemistry.com

Bradsher Reaction: A specific and efficient method is the Bradsher-type reaction, which involves the cyclization of diarylmethanes. beilstein-journals.orgrsc.org A modern one-pot variation uses the action of dichloromethyl methyl ether (Cl₂CHOMe) and titanium tetrachloride (TiCl₄) on a suitably substituted diphenylmethane (B89790) to directly yield the anthracene framework under mild conditions. rsc.org

Cascade Reactions: More complex strategies can combine multiple reaction types in a single synthetic operation. For instance, a cascade reaction involving a Prins cyclization followed by a Friedel-Crafts alkylation has been developed. beilstein-journals.orgnih.gov In this process, a Lewis acid like BF₃·Et₂O initiates an intramolecular Prins reaction to generate a stable benzyl (B1604629) carbocation, which is immediately trapped by an electron-rich aromatic species in an intermolecular Friedel-Crafts reaction to build complex polycyclic systems. beilstein-journals.orgnih.gov

Purification and Characterization Methodologies in Synthetic Organic Chemistry

Following any synthetic procedure, the isolation and purification of the target compound are essential to remove by-products, unreacted starting materials, and catalysts. The purified compound's identity and purity must then be confirmed through various analytical techniques.

Purification Techniques:

Chromatography: Column chromatography is the most common method for purifying organic compounds. A silica (B1680970) gel or alumina (B75360) stationary phase is used to separate components of a mixture based on their differential polarity. For anthracene derivatives, which are often colored or fluorescent, the progress of the separation can be easily monitored.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Extraction and Filtration: These are standard workup procedures to perform an initial separation of the desired product from the reaction mixture, for instance, to remove inorganic salts or water-soluble by-products.

Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation of organic molecules. juniperpublishers.com They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure. nih.gov

Mass Spectrometry (MS): This technique provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural information. juniperpublishers.com Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates a mixture before analysis. juniperpublishers.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. juniperpublishers.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the molecule and the packing within the crystal lattice. researchgate.net This is the definitive method for structure determination.

Advanced Spectroscopic and Photophysical Investigations of 9,10 Dibromo 2 Phenylanthracene Derivatives

Electronic Absorption Spectroscopy and Vibronic Structure Analysis

The absorption spectra of these compounds typically exhibit a series of peaks corresponding to electronic transitions to different vibrational levels of the first electronically excited state (S1). The position and intensity of these vibronic bands provide insights into the molecular geometry and the nature of the electronic transitions. For instance, in various solvents, 9,10-diaryl anthracene (B1667546) derivatives show characteristic absorption bands in the UV-Vis region. epa.gov

Table 1: Electronic Absorption Maxima of Selected 9,10-Disubstituted Anthracene Derivatives

| Compound | Solvent | Absorption Maxima (λabs, nm) |

| 9,10-bis(4-methoxyphenyl)anthracene (B1583249) | Dichloromethane | Not specified |

| 9,10-bis(4-formylphenyl)anthracene (B1589121) | Dichloromethane | Not specified |

| 9,10-diphenylanthracene (B110198) | Cyclohexane | 372.5 |

| 9,10-bis(phenylethynyl)anthracene (B116448) | Cyclohexane | 451.2 |

Fluorescence Emission Spectroscopy and Quantum Yield Determination

The fluorescence properties of 9,10-dibromo-2-phenylanthracene and its analogs are highly sensitive to their molecular structure and environment.

Solution-Phase Fluorescence Characteristics

In dilute solutions, many 9,10-disubstituted anthracene derivatives with phenyl groups exhibit high fluorescence quantum yields, often approaching unity. rsc.org This high emissivity makes them promising candidates for applications in organic light-emitting diodes (OLEDs). rsc.org The emission spectra are typically a mirror image of the absorption spectra, again showing distinct vibronic features. The introduction of substituents can, however, influence the emission color. For instance, 9,10-bis(4-methoxyphenyl)anthracene and 9,10-bis(4-formylphenyl)anthracene display strong blue emission in solution. epa.gov

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For example, 9,10-diphenylanthracene is a well-known fluorescence standard with a quantum yield close to 1.0 in cyclohexane. omlc.org In contrast, the introduction of five-membered heterocyclic rings at the 9 and 10 positions can significantly lower the fluorescence quantum yield in dilute solutions. nih.gov

Solid-State Fluorescence and Aggregation-Induced Emission (AIE) Phenomena

The fluorescence behavior of these compounds can change dramatically in the solid state or in aggregated forms. While many derivatives exhibit strong fluorescence in solution, this emission is often quenched in the solid state due to intermolecular interactions and the formation of non-emissive aggregates, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov However, some derivatives exhibit the opposite behavior, known as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. nih.gov

For instance, certain 9,10-diheteroarylanthracene derivatives display distinct AIE characteristics, with their fluorescence intensity dramatically increasing in aggregate-forming solvent mixtures. nih.gov Conversely, other derivatives, such as 9,10-di-(N-t-butyloxycarbonyl-2-pyrryl)anthracene (DBPA), show typical ACQ behavior where the fluorescence is quenched upon aggregation. nih.gov The solid-state emission of AIE-active compounds can be quite intense, with some derivatives showing bright blue, cyan, or green fluorescence. nih.gov

Impact of Substituent Electronic and Steric Effects on Emission Profiles

The electronic and steric nature of the substituents on the 2-phenyl ring and at the 9 and 10 positions of the anthracene core plays a crucial role in determining the emission properties. Electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, leading to shifts in the emission wavelength. researchgate.net For example, introducing different substituents on the phenyl rings of 9,10-diarylanthracenes can lead to a red shift in the emission spectrum with increasing π-conjugation. epa.gov

Steric hindrance is another critical factor. rsc.org Bulky substituents can prevent close packing of the molecules in the solid state, thereby reducing intermolecular interactions that often lead to fluorescence quenching. nih.gov This strategy can be employed to maintain high fluorescence efficiency even in the solid state. The orientation of the substituents relative to the anthracene core, influenced by steric effects, can impact the degree of π-conjugation and, consequently, the emission characteristics. rsc.org

Excited State Dynamics and Lifetimes

Understanding the dynamics of the excited states is essential for elucidating the photophysical pathways of these molecules.

Time-Resolved Fluorescence Spectroscopy (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a powerful technique used to measure the fluorescence lifetimes of excited states. bmglabtech.com The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. For many fluorescent 9,10-disubstituted anthracene derivatives, the lifetimes are typically in the nanosecond range. nih.gov

For example, the emission lifetimes of some 9,10-diheteroarylanthracene derivatives in a 90% water fraction were determined to be around 4.3 ns. nih.gov The fluorescence lifetime, in conjunction with the quantum yield, provides valuable information about the rates of radiative and non-radiative decay processes. Shorter lifetimes, when coupled with high quantum yields, indicate a highly efficient emissive pathway. nih.gov

Table 2: Photophysical Data for Selected Anthracene Derivatives

| Compound | Solvent/State | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |

| 9,10-diphenylanthracene | Cyclohexane | Not specified | ~1.0 omlc.org | Not specified |

| 9,10-di-(N-t-butyloxycarbonyl-2-pyrryl)anthracene (DBPA) | Pure DMF | Not specified | 0.86 nih.gov | Not specified |

| 9,10-di-(N-t-butyloxycarbonyl-2-pyrryl)anthracene (DBPA) | 90% water fraction | Not specified | 0.23 nih.gov | Not specified |

| 9,10-dithienylanthracene (DTA) | 90% water fraction | 476 | 0.244 nih.gov | 4.32 nih.gov |

| 9,10-dipyrrylanthracene (DPA) | 90% water fraction | Not specified | 0.354 nih.gov | 4.22 nih.gov |

| 9,10-difurylanthracene (DFA) | Not specified | Not specified | Not specified | 4.41 nih.gov |

Transient Absorption Spectroscopy (Nanosecond and Femtosecond Regimes)

Transient absorption (TA) spectroscopy, in both the nanosecond and femtosecond time domains, has been instrumental in elucidating the complex excited-state dynamics of this compound derivatives. These studies provide critical insights into the formation and decay of transient species, such as singlet and triplet excited states, as well as charge-separated states.

Femtosecond Transient Absorption (fs-TA):

Femtosecond transient absorption studies on derivatives of 9,10-dibromoanthracene (B139309), such as 9,10-bis(phenylethynyl)anthracene (BPEA) dimers and trimers, have revealed rapid excited-state processes. nih.govnih.gov Upon photoexcitation, an initial singlet excited state (S₁) is formed. In polar solvents, this S₁ state can evolve within picoseconds, a process attributed to the planarization of the molecule in the excited state. nih.govacs.org For instance, in a BPEA dimer in tetrahydrofuran (B95107) (THF), the S₁ absorption is centered around 560 nm and evolves within the first few picoseconds. nih.govacs.org Following this initial relaxation, the spectral features decay with a lifetime of approximately 3.2 nanoseconds. nih.govacs.org

In certain BPEA derivatives, particularly dimers and trimers in polar solvents, the decay of the singlet excited state is accompanied by the emergence of a new, broad absorption band. nih.govaps.org This new species is identified as a charge-separated state (CSS), characterized by its broad excited-state absorption, for example, at 640 nm. nih.govaps.org The formation of this CSS is a result of symmetry-breaking charge separation and competes with other decay pathways like singlet fission. acs.orglu.se

Nanosecond Transient Absorption (ns-TA):

On the nanosecond timescale, TA spectroscopy is crucial for observing longer-lived transient species, particularly triplet excited states. In studies of dibromoanthracene in acetonitrile, excitation at 355 nm leads to efficient intersystem crossing (ISC) and the population of the triplet state. researchgate.net This triplet state exhibits strong transient absorption, with a prominent peak observed around 425-430 nm. researchgate.net The kinetics of this absorption band provide information on the lifetime and decay dynamics of the triplet state.

In the case of BPEA trimers in highly concentrated solutions, ns-TA has revealed a broad excited-state absorption feature at 500 nm at later time delays, which matches the sensitized triplet spectra. acs.org This observation suggests that triplet formation can occur without the prior formation of a charge-separated state, possibly due to the formation of small aggregates that facilitate singlet fission. nih.govacs.orglu.se

The combination of femtosecond and nanosecond TA spectroscopy provides a comprehensive picture of the excited-state landscape of this compound derivatives, from the initial ultrafast events of photoexcitation and charge separation to the slower processes of intersystem crossing and triplet state decay.

Triplet Excited State Formation and Intersystem Crossing (ISC) Processes

The formation of triplet excited states in this compound derivatives is a critical process influencing their photophysical and electroluminescent properties. Intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state, is a key mechanism for populating these triplet states.

Studies on 9,10-disubstituted anthracenes have shown that substitution at the 9- and 10-positions can significantly alter the probability of ISC. rsc.org While unsubstituted anthracene has a high ISC rate, leading to a triplet yield of approximately 70%, strategic substitution can modulate this efficiency. rsc.org In derivatives of 9,10-dibromoanthracene, efficient ISC is observed, leading to the population of the triplet state upon photoexcitation. researchgate.net

Triplet Energy Transfer Pathways

Triplet energy transfer (TET) is a process where a triplet excited state of a donor molecule (sensitizer) is transferred to an acceptor molecule (annihilator), populating the triplet state of the annihilator. This is a fundamental step in triplet-triplet annihilation upconversion (TTA-UC) systems. Derivatives of 9,10-dibromoanthracene can act as annihilators in such systems.

Charge Recombination Mechanisms Leading to Triplet States

In addition to direct ISC from the singlet excited state, triplet states in this compound derivatives can also be formed through charge recombination. This is particularly relevant in systems where a charge-separated state (CSS) is formed.

In polar solvents, dimers and trimers of BPEA, derived from 9,10-dibromoanthracene, have been shown to form triplet excited states via the recombination of a symmetry-breaking CSS. nih.govacs.orglu.se This process involves the initial formation of a singlet CSS (¹CSS), which can then undergo a spin conversion to a triplet CSS (³CSS) before recombining to form a triplet excited state (T₁) or the ground state. acs.org

Two primary mechanisms are proposed for this spin conversion within the CSS:

Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC): This involves a direct conversion from the ¹CSS to the T₁ state, facilitated by strong spin-orbit coupling. acs.org This mechanism is often enhanced when the donor and acceptor subunits have a nearly perpendicular arrangement. acs.org

Radical-Pair Intersystem Crossing (RP-ISC): This mechanism involves the formation of an intermediate ³CSS. acs.org It is more common in systems with weaker electronic coupling between the donor and acceptor, often due to larger spatial separation (greater than 10-15 Å), which leads to a small energy difference between the ¹CSS and ³CSS. acs.org

Distinguishing between these two mechanisms using transient absorption spectroscopy can be challenging due to the similar spectral signatures of the radical pairs involved. acs.org However, the rate of triplet formation and the distance between the chromophores can provide clues. For BPEA dimers, where the interchromophore distance is greater than 10 Å, the RP-ISC mechanism is considered more likely. acs.org

Nonlinear Optical Properties: Two-Photon Absorption (TPA) Cross-Sections

The TPA properties of organic molecules are of significant interest for applications such as 3D microfabrication, high-density data storage, and photodynamic therapy. ucf.eduresearchgate.net The TPA cross-section is typically measured using techniques like the Z-scan method or the white-light continuum (WLC) pump-probe technique. ucf.eduresearchgate.netquantum-electronics.ru

For anthracene and its derivatives, TPA has been studied both theoretically and experimentally. aps.org Calculations on molecular and crystalline anthracene have predicted distinctive polarization dependencies and approximate TPA rates for different excited states. aps.org The design of molecules with large TPA cross-sections often involves creating donor-π-acceptor (D-π-A) architectures to enhance the nonlinear optical response. frontiersin.org

Table 1: TPA Cross-Sections of Selected Organic Molecules (for comparison)

| Compound | Wavelength (nm) | TPA Cross-Section (GM) | Measurement Technique |

| DPABz | Not Specified | High | Not Specified |

| DCM | Not Specified | 5.1 x 10³ | Z-scan |

| DCM-17 | Not Specified | 5.7 x 10³ | Z-scan |

| DCM-doa | Not Specified | 8.4 x 10³ | Z-scan |

| Quinoidal Bithiophene Derivative | 850-950 | up to 51770 | Z-scan |

| Quinoidal Bithiophene Derivative | 1400-1600 | up to 4100 | Z-scan |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. The data for DPABz is qualitative. ucf.edu The DCM derivatives' data is from a study on dicyanomethylene-pyrans. quantum-electronics.ru The quinoidal bithiophene data showcases exceptionally high TPA cross-sections. nih.gov

While direct data for this compound is absent, the structural modifications inherent in this molecule, with its phenyl substituent and bromine atoms, would be expected to influence its TPA properties compared to unsubstituted anthracene. Further experimental and theoretical studies would be necessary to quantify the TPA cross-section of this compound and its derivatives.

Electroluminescence Mechanisms and Performance

This compound serves as a crucial building block for synthesizing highly efficient blue-emitting materials for organic light-emitting diodes (OLEDs). ossila.com The electroluminescence (EL) mechanism in devices utilizing derivatives of this compound involves the radiative decay of excitons formed by the recombination of electrons and holes within the emissive layer.

Derivatives of 9,10-diphenylanthracene (DPA), which can be synthesized from 9,10-dibromoanthracene, are well-known for their high fluorescence quantum yields in the blue region. researchgate.netchemistryviews.org However, the performance of DPA-based OLEDs can be limited by factors such as charge injection and transport imbalances. To overcome these limitations, various device engineering strategies are employed, such as doping DPA into a host material or using specialized charge-transporting and blocking layers. researchgate.net

For instance, doping DPA into a bathocuproine (BCP) layer, which acts as a hole-blocking layer, has been shown to significantly enhance the efficiency of blue OLEDs. researchgate.net This approach leads to more balanced charge injection and recombination within the emissive layer, resulting in improved luminous efficiency.

Phenylanthracene-substituted fluorene (B118485) derivatives, synthesized from precursors like this compound, have also demonstrated excellent performance as blue fluorescent emitters in OLEDs. doi.org These materials can exhibit high luminous and power efficiencies.

Table 2: Performance of OLEDs with Phenylanthracene-based Emitters

| Emitting Material | Device Structure | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates |

| BCP:DPA (20%) | ITO/α-NPD/BCP:DPA/Alq₃/LiF/Al | 2.9 (at 200 cd/m²) | 1.0 (at 200 cd/m²) | 1.7 (at 200 cd/m²) | (0.145, 0.195) |

| Compound 1¹ | Not Specified | 3.37 (at 20 mA/cm²) | 1.50 (at 20 mA/cm²) | 1.87 (at 20 mA/cm²) | (0.18, 0.25) |

| Isomer of Compound 2² | Not Specified | 2.76 (at 20 mA/cm²) | 1.15 (at 20 mA/cm²) | Not Specified | (0.16, 0.14) |

¹Compound 1 is 10-(9,9′-dimethyl-2-(10-phenylanthracen-9-yl)-9H-fluoren-7-yl)-phenylanthracene. doi.org ²Isomer of Compound 2 is 2′,2′-Bis-(10-phenylanthracen-9-yl)-9,9′-spirobi[9H-fluorene]. doi.org

The electroluminescence mechanism in these devices relies on the efficient formation of singlet excitons, which then radiatively decay to produce light. The high fluorescence quantum yield of the anthracene core is a key factor in achieving high EL efficiency. Furthermore, the design of the molecular structure, including the substituents on the anthracene core, plays a crucial role in determining the color purity (CIE coordinates) and stability of the device. The use of bulky side groups can prevent aggregation and concentration quenching, leading to improved device performance and lifetime.

Computational and Theoretical Chemistry Studies of 9,10 Dibromo 2 Phenylanthracene Molecular Architecture and Electronic Structure

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state properties of molecules. mdpi.com The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be expressed as a functional of the electron density. mdpi.comacs.org In practice, the Kohn-Sham (KS) formulation is used, which replaces the complex many-electron problem with a set of equations for fictitious non-interacting electrons moving in an effective potential. acs.orgchemrxiv.org This approach allows for the calculation of the system's total energy and, by finding the minimum on the potential energy surface, the optimized molecular geometry.

For molecules like 9,10-Dibromo-2-phenylanthracene, geometry optimization is performed by systematically adjusting the coordinates of each atom until the forces on them are negligible, and the total energy is at a minimum. This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on related molecules, such as 9,10-diphenylanthracene (B110198) (9,10-DPA) and its halogenated derivatives, show that the introduction of bromine atoms influences the molecular structure. researchgate.net Halogenation typically leads to shorter bond lengths and altered bond angles, which can result in greater bond energy and stability. researchgate.net The selection of the functional (e.g., B3LYP) and the basis set (e.g., 6-311G++(d,p)) is critical for achieving results that correlate well with experimental data. mdpi.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the electronic properties and reactivity of molecules. mdpi.comsrce.hr The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. mdpi.com In the context of organic semiconductors, this gap is crucial for determining charge transport characteristics. mdpi.comresearchgate.net Computational studies on 2-bromo-9,10-DPA, a structurally similar compound, have been conducted using DFT to evaluate these parameters. researchgate.net The findings indicate that the ionic states, particularly the anionic state, can have a significantly lower energy gap compared to the neutral molecule, suggesting enhanced conductivity upon charging. researchgate.net This highlights the molecule's potential as a semiconductor material for electronic applications. researchgate.net

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Related Compound (2-bromo-9,10-DPA)

| Molecular State | Orbital | Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Anionic | Alpha HOMO | - | 1.3679 |

| Anionic | Alpha LUMO | - |

Data derived from studies on 2-bromo-9,10-DPA, which suggest that the anionic state possesses the lowest energy gap, indicating high reactivity and conductivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a standard method for investigating the properties of electronically excited states. mdpi.comnih.gov TD-DFT is particularly effective for calculating vertical excitation energies, which correspond to the absorption maxima in a molecule's UV-visible spectrum. nih.gov The method works within a linear-response framework, where the response of the ground-state electron density to a time-dependent perturbation (like an oscillating electric field from light) is calculated to determine the excited-state energies and oscillator strengths. nih.gov

For aromatic compounds like anthracene (B1667546) derivatives, TD-DFT can elucidate the nature of electronic transitions (e.g., π-π* transitions), predict absorption and emission spectra, and help understand phenomena such as excited-state symmetry breaking. nih.govresearchgate.net In quadrupolar molecules based on a 9,10-dicyanoanthracene (B74266) core, for instance, TD-DFT calculations have been instrumental in predicting and explaining the localization of electronic excitation in polar solvents. researchgate.net Although TD-DFT calculations can be computationally demanding and their accuracy depends on the chosen functional, they provide invaluable, semi-quantitative insights into the photophysical behavior of complex organic dyes. nih.gov

Conformational Landscape and Torsional Barriers of Phenyl Substituents

The three-dimensional structure of flexible molecules is not static but exists as an ensemble of different conformers. The rotation of the phenyl substituent around the single bond connecting it to the anthracene core in this compound gives rise to a complex conformational landscape. This landscape is defined by a potential energy surface that maps the molecule's energy as a function of the torsional (dihedral) angle between the phenyl ring and the anthracene plane.

Computational methods can explore this landscape by performing a molecular geometry scan. nih.gov This involves systematically rotating the dihedral angle in discrete steps (e.g., 10-30°) and performing a geometry optimization at each step to find the minimum energy for that constrained conformation. nih.gov Plotting the resulting energy versus the dihedral angle reveals the locations of energy minima (stable conformers) and the energy barriers (transition states) that separate them.

For related molecules like 9,10-bis(phenylethynyl)anthracene (B116448), DFT calculations have shown that the ground-state potential energy surface for phenyl torsion is often shallow, with a very small barrier to rotation. researchgate.net This indicates significant torsional disorder at room temperature. researchgate.net In contrast, the potential for the excited state can be much steeper, favoring a more planar geometry to enhance conjugation. researchgate.net The height of the rotational barrier is a critical factor influencing the molecule's photophysical properties, as it can affect the rates of non-radiative decay and the degree of electronic coupling between the substituent and the aromatic core.

Theoretical Insights into Triplet State Energy Levels and Spin-Orbit Coupling

In addition to singlet excited states, which are typically accessed directly by photoexcitation, triplet excited states play a crucial role in the photophysics of many organic molecules. Theoretical calculations are essential for determining the energy of the lowest triplet state (T₁) and understanding the mechanisms of its formation. The energy of the T₁ state is a key parameter in applications such as photocatalysis, photodynamic therapy, and triplet-triplet annihilation upconversion.

For anthracene derivatives, triplet states can be populated through intersystem crossing (ISC) from an excited singlet state (S₁). The rate of ISC is governed by spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. Heavier atoms, like bromine, are known to significantly increase the spin-orbit coupling constant, thereby promoting ISC and enhancing triplet state formation.

Computational studies on related systems, such as 9,10-bis(phenylethynyl)anthracene, have investigated triplet formation, which can occur through mechanisms like charge recombination from a charge-separated state. The rate of this process is influenced by spin-orbit coupling. Theoretical models can predict triplet state energies; for example, the triplet energy of 9,10-bis(phenylethynyl)anthracene is calculated to be around 1.2–1.3 eV. These theoretical insights are vital for designing molecules with specific triplet-state properties for various photonic and electronic applications.

Application Oriented Research in Advanced Materials Incorporating 9,10 Dibromo 2 Phenylanthracene Derivatives

Organic Light-Emitting Diodes (OLEDs) as Blue Emitters

The quest for efficient and stable blue emitters is a critical challenge in the development of full-color OLED displays. Anthracene (B1667546) derivatives, known for their high quantum yields, have been extensively investigated for this purpose. researchgate.net The introduction of bulky substituents at the 9 and 10 positions of the anthracene ring is a common strategy to prevent molecular aggregation in the solid state, which can otherwise lead to fluorescence quenching and red-shifting of the emission. researchgate.net

Device Design and Fabrication Methodologies

The fabrication of OLEDs is a multi-step process involving the sequential deposition of several organic layers between two electrodes. nih.govgoogle.com A typical device structure includes a substrate (like indium tin oxide, ITO, as the anode), a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a cathode. nih.govgoogle.com

For instance, a common HTL material used in conjunction with anthracene-based emitters is 4,4′-N,N′-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB). nih.gov The EML, where the crucial process of radiative electron-hole recombination occurs, can consist of the 9,10-dibromo-2-phenylanthracene derivative as a host material doped with a specific fluorescent dye. nih.govmdpi.com For example, devices have been fabricated using various diaryl-substituted anthracene derivatives as hosts with N,N-diphenylamino phenyl vinyl biphenyl (B1667301) (DPAVBi) as the dopant. mdpi.com Another approach involves using the anthracene derivative itself as the primary emitting material. researchgate.net

The organic layers are typically deposited via physical vapor deposition (PVD) or solution-processing techniques like spin-coating. nih.govmdpi.com The thickness of each layer is carefully controlled, often monitored by a quartz crystal microbalance, to optimize device performance. mdpi.com The entire fabrication process is usually carried out in a high-vacuum environment to prevent contamination. nih.gov

Performance Metrics: Electroluminescence Efficiency and Current Density

The performance of an OLED is evaluated based on several key metrics, including electroluminescence (EL) efficiency, current density, and luminance. The EL efficiency is often expressed in terms of external quantum efficiency (EQE), which is the ratio of the number of photons emitted to the number of electrons injected, and current efficiency (measured in candela per ampere, cd/A).

Research has demonstrated that OLEDs incorporating derivatives of this compound can achieve significant performance levels. For example, a device using a derivative doped with perylene (B46583) showed a luminous efficiency of approximately 1.45 lm/W. researchgate.net In another study, a device based on 9,10-diphenylanthracene (B110198) (DPA) doped into a bathocuproine (BCP) layer achieved a luminous efficiency of 2.9 cd/A at a luminance of 200 cd/m² and a maximum luminance of 10,344 cd/m² at 16.6 V. researchgate.net

The current density-voltage (J-V) characteristics are also crucial. For instance, in a series of OLEDs based on different anthracene derivatives, at an operating voltage of 10 V, the current densities were 91.6, 16.4, and 13.2 mA·cm⁻², respectively, for three different devices. mdpi.com

| Device | Host Material | Dopant | Max. EQE (%) | Current Efficiency (cd/A) | Luminance (cd/m²) | Voltage (V) |

| Device 1 | 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene | DPAVBi (8 wt%) | 0.8 | 2.1 | 2153.5 | 10 |

| Device 2 | 9,10-di([1,1′-biphenyl]-4-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | DPAVBi (8 wt%) | 0.5 | 1.4 | 243.0 | 10 |

| Device 3 | 9,10-di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | DPAVBi (8 wt%) | 0.4 | 1.1 | 156.3 | 10 |

| DPA-based Device | BCP | DPA | 1.7 | 2.9 | 10344 | 16.6 |

Color Purity and CIE Chromaticity Coordinate Optimization

The color purity of an OLED is a critical factor for display applications and is quantified using the Commission Internationale de l'Eclairage (CIE) 1931 color space coordinates. For blue emitters, the goal is to achieve deep blue emission with CIE coordinates having a low x and y value.

Derivatives of this compound have shown promise in achieving desirable blue emission. For example, an OLED using a DPA derivative doped into a BCP layer exhibited CIE coordinates of (0.145, 0.195). researchgate.net Another study reported a device with a deep-blue emission having CIE coordinates of (0.15, 0.05). ossila.com However, in some cases, the emission can be greenish-blue, as seen in a device with CIE coordinates of (0.17, 0.28), which was attributed to additional emission from the electron-transporting layer. researchgate.net

The introduction of specific side groups can also influence the emission color. For instance, devices based on certain anthracene derivatives exhibited EL emissions with CIE coordinates of (0.25, 0.51) and (0.27, 0.52). mdpi.com

| Device | Emitting Material/Host | CIE (x, y) | Emission Color |

| DPA in BCP | Bathocuproine (BCP) | (0.145, 0.195) | Blue |

| BBPA in MBAn-(4)-F | 10,10′-bis-(4-fluorophenyl)-3,3′-dimethyl-9,9′-bianthracene | (0.15, 0.05) | Deep-Blue |

| DPA with Alq3 ETL | 9,10-diphenylanthracene | (0.17, 0.28) | Greenish-Blue |

| Device 1 | 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene | (0.25, 0.51) | Blue-Green |

| Device 2 | 9,10-di([1,1′-biphenyl]-4-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | (0.25, 0.51) | Blue-Green |

| Device 3 | 9,10-di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | (0.27, 0.52) | Blue-Green |

Strategies for Mitigating Efficiency Roll-Off in OLEDs

A significant challenge in OLED technology is the phenomenon of efficiency roll-off, where the device's efficiency decreases at high current densities. researchgate.net This is often attributed to annihilation processes involving triplet excitons, such as triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA). nih.govbohrium.com

One strategy to mitigate efficiency roll-off is to design host materials that can effectively manage exciton (B1674681) distribution. For instance, creating a host material with dual delayed fluorescence characteristics can help in reducing TTA by diluting the concentration of triplet excitons. nih.gov In one study, a device with such a host maintained an EQE of 10.4% at a luminance of 1,000 cd m⁻², whereas a device without this feature saw its EQE drop to 6.4% under the same conditions. nih.gov

Another approach involves the development of host materials with high triplet energies to confine the triplet excitons within the emissive layer, thereby reducing annihilation events.

Organic Field-Effect Transistors (OFETs)

Beyond OLEDs, derivatives of this compound are also being explored for their potential in Organic Field-Effect Transistors (OFETs), which are key components in next-generation flexible electronics.

Charge Carrier Mobility and Transport Characteristics

The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Anthracene-based materials are attractive for this application due to their potential for strong intermolecular interactions, which can facilitate efficient charge transport. mdpi.com

The charge carrier mobility in organic materials is often studied as a function of temperature and carrier density. researchgate.net Functionalization of the 9,10-positions of the anthracene core can influence the molecular packing in the solid state, which in turn affects the charge transport characteristics. While functionalization with different phenyl derivatives has been found to have a negligible effect on the optical properties, it can significantly impact the thermal stability of the material. mdpi.com

Device Physics and Architecture for OFET Applications

The performance of Organic Field-Effect Transistors (OFETs) is intrinsically linked to the molecular structure of the active semiconductor layer. In the case of 9,10-disubstituted anthracene derivatives, modifications to the molecular structure can significantly influence the device physics. While this compound itself is a foundational structure, research into related 9,10-disubstituted anthracenes provides insight into how structural changes impact OFET characteristics.

The introduction of various substituents at the 9 and 10 positions of the anthracene core can alter the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn affects charge injection and transport. For instance, attaching electron-donating or electron-withdrawing groups can tune these energy levels to better match the work function of the source and drain electrodes, thereby reducing the charge injection barrier.

Furthermore, the solid-state packing of these molecules is a critical factor in determining charge carrier mobility. The phenyl group at the 2-position, along with the bromo-substituents at the 9 and 10 positions, influences the intermolecular interactions and the degree of π-π stacking in the solid state. Optimized molecular packing can create efficient pathways for charge transport, leading to higher mobility and improved OFET performance. The architecture of the OFET device, whether top-gate, bottom-gate, or other configurations, also plays a crucial role in leveraging the specific properties of the this compound derivative used as the active layer.

Triplet-Triplet Annihilation (TTA) Photon Upconversion Systems

Triplet-triplet annihilation (TTA) photon upconversion is a process that converts lower-energy photons into higher-energy ones, with significant potential in applications like solar energy harvesting and bioimaging. nih.govnih.gov This process typically involves a sensitizer (B1316253) molecule and an annihilator (or emitter) molecule. Anthracene derivatives, including those based on the this compound scaffold, are frequently employed as annihilators in these systems. rsc.orgrsc.orgresearchgate.net

The fundamental steps of TTA upconversion are as follows:

The sensitizer absorbs a low-energy photon and undergoes intersystem crossing to its triplet excited state.

The triplet energy is then transferred from the sensitizer to the annihilator, promoting the annihilator to its triplet state.

Two triplet-excited annihilator molecules diffuse and collide, undergoing TTA. This results in one annihilator molecule returning to its ground state while the other is promoted to an excited singlet state.

The singlet-excited annihilator then decays back to its ground state by emitting a higher-energy photon (upconverted fluorescence).

Role of Anthracene Emitters in Upconversion Processes

Anthracene derivatives are excellent candidates for emitters in TTA upconversion due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.orgresearchgate.net The 9,10-disubstituted anthracene core provides a robust and highly fluorescent chromophore. rsc.org The substituents at the 9 and 10 positions can be tailored to fine-tune the photophysical properties of the molecule. For instance, the introduction of phenyl groups can enhance the photostability and influence the emission wavelength.

In a TTA upconversion system, the anthracene derivative, such as a this compound derivative, acts as the triplet energy acceptor from the sensitizer and subsequently as the light-emitting species. acs.org The efficiency of the TTA process is dependent on several factors, including the triplet energy levels of the sensitizer and annihilator, the triplet lifetime of the annihilator, and the rate of triplet diffusion. The energy of the annihilator's triplet state must be low enough to allow for efficient energy transfer from the sensitizer, yet high enough so that the combined energy of two triplet annihilators is sufficient to populate the singlet excited state.

Enhancing Upconversion Quantum Yields and Efficiency

One approach is the chemical modification of the annihilator. Studies on various 9,10-disubstituted anthracenes have shown that even minor changes to the substituents can impact the fluorescence quantum yield and, consequently, the upconversion efficiency. rsc.org For example, introducing specific phenyl or thiophene (B33073) substituents can alter the fluorescence properties. rsc.org Some of the most fluorescent derivatives have been successfully used as annihilators, achieving upconversion quantum yields that slightly surpass that of the benchmark annihilator, 9,10-diphenylanthracene (DPA). rsc.org

Another key factor is the choice of the sensitizer. The sensitizer must have a high intersystem crossing quantum yield and a triplet energy level that is well-matched with the annihilator for efficient triplet energy transfer. nih.gov Platinum(II) octaethylporphyrin (PtOEP) is a commonly used sensitizer in conjunction with anthracene-based annihilators. nih.govrsc.org

The surrounding environment or matrix also plays a crucial role. Encapsulating the sensitizer-annihilator pair in nanoparticles or microcapsules can protect them from oxygen quenching and enhance the TTA process, especially in aqueous environments. nih.govresearchgate.net The removal of dissolved oxygen is critical as it can quench the triplet excited states of both the sensitizer and the annihilator, thereby reducing the upconversion efficiency. nih.govresearchgate.net

Table 1: TTA Upconversion Quantum Yields for DPA and its Derivatives

| Annihilator | Sensitizer | Upconversion Quantum Yield (Φ~UC~) (%) | Reference |

|---|---|---|---|

| 1,3-DPA₂ (dimer) | Platinum octaethylporphyrin | 21.2 | nih.gov |

| DPA (monomer) | Platinum octaethylporphyrin | 24.0 | nih.gov |

| 9,9'-PA₂ | Platinum octaethylporphyrin | ~15 | nih.gov |

| 1,2-DPA₂ | Platinum octaethylporphyrin | ~15 | nih.gov |

| 1,4-DPA₂ | Platinum octaethylporphyrin | ~15 | nih.gov |

Photostability and Degradation Mechanism Studies under Illumination

The photostability of the emitter is a critical factor for the long-term operational stability of devices based on TTA upconversion. Anthracene and its derivatives can be susceptible to photodegradation, primarily through photo-oxidation in the presence of air. researchgate.net

Upon photoexcitation, anthracene derivatives can generate singlet oxygen. researchgate.net This highly reactive species can then react with the anthracene core itself, leading to the formation of endoperoxides. researchgate.net These endoperoxides can further decompose into other products, leading to a loss of fluorescence and a decrease in the upconversion efficiency over time. researchgate.net Studies on 9,10-dibutoxyanthracene (B1632443) have shown that it can produce an endoperoxide species upon reaction with oxygen in the air, which then undergoes secondary decomposition. researchgate.net

The rate of photodegradation is influenced by the solvent and the presence of oxygen. In anaerobic conditions, the photolysis of anthracene derivatives is significantly suppressed. researchgate.net Therefore, for practical applications, it is crucial to protect the TTA components from oxygen, for example, by encapsulation or by operating the devices in an inert atmosphere. The chemical structure of the anthracene derivative also plays a role in its photostability. Introducing bulky substituents at the 9 and 10 positions can sterically hinder photodimerization, another potential degradation pathway. researchgate.net

Applications in Fluorescent Molecular Liquids for Tunable Luminescence

The development of fluorescent molecular liquids is an emerging area of research with potential applications in areas such as tunable light sources and sensors. The core idea is to design molecules that are liquid at or near room temperature while retaining strong fluorescence properties.

Derivatives of this compound can be functionalized with flexible side chains to lower their melting points and create liquid-crystalline or purely liquid materials. The inherent fluorescence of the anthracene core provides the basis for the luminescent properties of these materials.

A key advantage of using a molecular liquid approach is the ability to tune the luminescence properties. The emission color of the anthracene derivative can be modified by altering the electronic nature of the substituents on the phenyl ring or the anthracene core. Furthermore, in a liquid state, the concentration of the fluorescent species can be easily varied, which can influence the emission intensity and potentially the emission wavelength through excimer formation at high concentrations. acs.org This tunability makes these materials promising for applications where dynamic control over the emission color is desired.

Exploration in Organic Photocatalysis and Energy Conversion

The unique photophysical properties of this compound and its derivatives make them interesting candidates for exploration in organic photocatalysis and energy conversion. TTA upconversion, in particular, opens up possibilities for utilizing low-energy, sub-bandgap photons to drive chemical reactions that would otherwise require high-energy light. nih.gov

In the context of photocatalysis, the upconverted high-energy photons emitted by the anthracene derivative can be used to activate a catalyst or directly drive a photochemical reaction. nih.gov This approach could enhance the efficiency of solar-driven chemical synthesis by expanding the range of the solar spectrum that can be utilized.

Structure Property Relationships Through Strategic Derivatization of 9,10 Dibromo 2 Phenylanthracene

Effects of C-2 Position Substitution on Electronic and Photophysical Properties

The substitution at the C-2 position of the anthracene (B1667546) core offers a powerful lever to modulate the electronic and photophysical properties of the resulting derivatives. The nature of the substituent at this position directly influences the molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, and emission characteristics. rsc.orgrsc.org

The introduction of either electron-donating or electron-withdrawing groups at the C-2 position can lead to a redshift in both the absorption and emission spectra. researchgate.net Theoretical studies have shown that for various substituents on the anthracene skeleton, the vertical excitation energy generally decreases, though the effect can be modest (less than 0.3 eV) for certain groups when substituted at the C-2 position. rsc.org However, the oscillator strength of the electronic transitions can be significantly affected, which in turn impacts the brightness of the material. acs.orgnih.gov

For instance, attaching a phenyl group at the C-2 position, as in 2-phenylanthracene (B159574), and then further modifying this phenyl ring can fine-tune the properties. The introduction of an octyloxy side chain to the C-2 phenyl group, creating 2-(4-octyloxyphenyl)anthracene (AntPh-OC8), nearly doubles the photoluminescence quantum yield (PLQY) to 40.9% compared to the parent 2-phenylanthracene. rsc.org This enhancement is attributed to the electronic influence of the alkoxy group and its effect on molecular packing in the solid state. rsc.org

Computational studies have systematically explored the impact of various functional groups at different positions on the anthracene core. acs.orgnih.gov These studies reveal a correlation between the excitation energies and the Hammett constants of the substituents, providing a predictive tool for designing molecules with desired electronic properties. acs.org For example, introducing a cyano group, a strong electron-withdrawing group, can significantly alter the charge population and frontier orbital energy levels, leading to intramolecular charge transfer (ICT) characteristics. rsc.org

The position of substitution is critical. While substitutions at the 9- and 10-positions often have a more pronounced effect on excited-state energies, C-2 substitution provides a more subtle yet effective means of tuning the electronic landscape without drastically altering the core anthracene properties. researchgate.net

Table 1: Photophysical Properties of C-2 Substituted Anthracene Derivatives

| Compound | Substituent at C-2 | PLQY (%) | Emission Wavelength (nm) |

|---|---|---|---|

| 2-phenylanthracene (AntPh) | Phenyl | ~20 | - |

| 2-(4-octyloxyphenyl)anthracene (AntPh-OC8) | 4-octyloxyphenyl | 40.9 | Blue emission |

Data sourced from reference rsc.org.

Influence of C-9 and C-10 Substituents on Molecular Conformation and Intermolecular Interactions

Substituents at the C-9 and C-10 positions of the anthracene core exert a profound influence on the molecule's three-dimensional structure and its interactions in the solid state. These modifications are crucial for controlling crystal packing, which in turn dictates properties like charge transport and solid-state luminescence.

The introduction of bulky groups at the 9 and 10-positions leads to significant steric hindrance, causing a distortion of the anthracene backbone. polymer.cnresearchgate.net This twisting of the aromatic plane can be a deliberate design strategy to inhibit close packing and prevent detrimental excimer formation. For example, in 9,10-distyrylanthracene (B86952) derivatives, large torsional angles between the anthracene core and the vinylene moieties are observed due to steric hindrance. polymer.cn This non-planar conformation makes typical cofacial π-π stacking impossible. polymer.cn

Instead of direct π-π stacking, other intermolecular interactions, such as C-H···π hydrogen bonds, become dominant in directing the crystal packing. polymer.cnrsc.org In several 9,10-disubstituted anthracene derivatives, these C-H···π interactions play a crucial role in forming the supramolecular architecture. polymer.cn The strength and directionality of these interactions can be tuned by the nature of the substituents. For instance, the introduction of iodoethynyl groups at the 9,10-positions leads to intermolecular I···π interactions that, along with offset π-π stacking, form a two-dimensional supramolecular structure. iucr.org

The strategic placement of substituents can also be used to create specific packing motifs. For example, introducing carbazole (B46965) as a rigid and bulky substituent can lead to a herringbone-like stacking arrangement, which can be beneficial for enhancing emission in the solid state by suppressing non-radiative decay pathways. rsc.org

Design Principles for Inhibiting Aggregation-Caused Quenching (ACQ)

Aggregation-caused quenching (ACQ) is a common phenomenon in planar aromatic molecules like anthracene, where close proximity in the solid state leads to the formation of non-emissive excimers and a significant decrease in photoluminescence quantum yield (PLQY). rsc.orgrsc.org Several design principles have been developed to overcome this limitation in derivatives of 9,10-dibromo-2-phenylanthracene.

One of the most effective strategies is to introduce bulky substituents at the 9 and 10-positions of the anthracene core. These bulky groups act as steric barriers, preventing the planar anthracene cores from approaching each other too closely and forming excimers. rsc.orgrsc.org This steric hindrance disrupts the cofacial π-π stacking that is often responsible for ACQ. For instance, the introduction of phenyl groups, as in 9,10-diphenylanthracene (B110198) (DPA), is a classic example of this approach.

Another successful strategy is the development of alkylene-encapsulated conjugated anthracene polymers. diva-portal.orgrsc.orgrsc.org In this approach, the anthracene fluorophore is incorporated into a polymer backbone that is "encapsulated" by alkylene chains. rsc.orgrsc.org This encapsulation physically prevents the aggregation of the anthracene units, leading to a remarkable preservation of the solution-state photophysical properties in the solid state. diva-portal.orgrsc.orgrsc.org For example, an alkylene-encapsulated DPA polymer has been shown to exhibit a solid-state PLQY that is virtually unchanged from its solution value, with a ΦR (ΦF film/ΦF sol.) of approximately 1. rsc.orgrsc.org

Co-assembly with molecular barriers is another innovative approach to mitigate ACQ. nih.gov In this method, the polycyclic aromatic hydrocarbon (PAH) chromophores are co-assembled with an inert molecule, such as octafluoronaphthalene, which acts as a spacer to prevent the close association of the emissive molecules. nih.gov This technique has been shown to significantly enhance the solid-state PLQY of various PAHs. nih.gov

Furthermore, the introduction of non-planar conformations through chemical design can also inhibit ACQ. As discussed in the previous section, substituents that induce a twist in the anthracene backbone can effectively prevent the close packing that leads to quenching. polymer.cn

Planarization and Rigidification Strategies for Enhanced Optoelectronic Performance

While inducing non-planarity is a key strategy to combat ACQ, in other contexts, particularly for applications in organic electronics that require efficient charge transport, achieving a planar and rigid molecular structure is highly desirable. Planarity and rigidity can enhance π-orbital overlap between adjacent molecules, facilitating charge hopping and leading to higher charge carrier mobilities.

One approach to achieve planarization is through the use of intramolecular cyclization reactions. nih.govbeilstein-journals.org These reactions can create fused ring systems that lock the molecule into a more planar conformation. For example, the synthesis of anthracene derivatives via regioselective cyclization of asymmetric diarylmethine diols can yield highly planar and extended aromatic systems. nih.gov

Rigidification of the molecular structure can also be achieved by incorporating the anthracene core into a more rigid framework. This can involve the use of rigid linkers or the synthesis of ladder-type structures. For example, the synthesis of 9,10-diethynylanthracene (B3111712) and its subsequent polymerization can lead to rigid-rod polymers with extended conjugation.

In some cases, a balance between planarity and the introduction of solubilizing groups is necessary. For instance, the attachment of long alkyl chains can improve the processability of the material without significantly disrupting the planarity of the core.